molecular formula C20H25N3O B12234003 2-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}-5-ethylpyrimidine

2-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}-5-ethylpyrimidine

Cat. No.: B12234003
M. Wt: 323.4 g/mol
InChI Key: UFVHJJDDYAWJIN-UHFFFAOYSA-N
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Description

2-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}-5-ethylpyrimidine is a complex organic compound with a unique structure that combines an indene moiety, a piperidine ring, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}-5-ethylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the indene derivative, followed by the formation of the piperidine ring, and finally, the coupling with the pyrimidine core. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems and advanced analytical techniques ensures the efficient production of this compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}-5-ethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}-5-ethylpyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}-5-ethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indene derivatives, piperidine-containing molecules, and pyrimidine-based compounds. Examples include:

Uniqueness

What sets 2-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}-5-ethylpyrimidine apart is its unique combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

2-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine

InChI

InChI=1S/C20H25N3O/c1-2-15-13-21-20(22-14-15)24-19-7-9-23(10-8-19)18-11-16-5-3-4-6-17(16)12-18/h3-6,13-14,18-19H,2,7-12H2,1H3

InChI Key

UFVHJJDDYAWJIN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C3CC4=CC=CC=C4C3

Origin of Product

United States

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